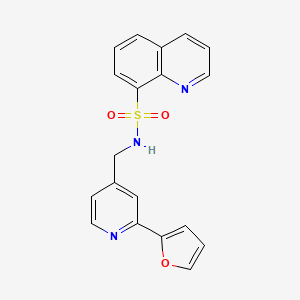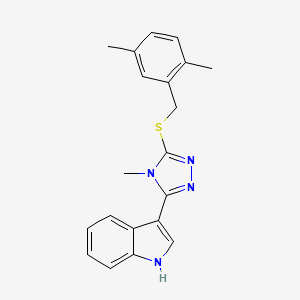
N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoline-8-sulfonamide is a complex organic compound featuring a quinoline core substituted with a sulfonamide group and a pyridine ring substituted with a furan moiety
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various targets such as the vascular endothelial growth factor receptor 2 (vegfr-2) and platelet derived growth factor-β (pdgf-β) .
Mode of Action
Related compounds have been shown to inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells .
Biochemical Pathways
Related compounds have been shown to block the mrna expression of transforming growth factor-β1 (tgf-β1) in hepatic stellate cells .
Result of Action
Related compounds have been shown to reduce collagen deposition by nearly 63% in a liver fibrosis model .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoline-8-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine and quinoline precursors[_{{{CITATION{{{2{Synthesis and Some Properties of 2- (Furan-2-yl) [1,3]thiazolo 4,5-. One common approach is the Suzuki-Miyaura cross-coupling reaction, which forms the carbon-carbon bond between the pyridine and quinoline fragments[{{{CITATION{{{3{Selection of boron reagents for Suzuki–Miyaura coupling](https://pubs.rsc.org/en/content/articlehtml/2014/cs/c3cs60197h). This reaction requires a palladium catalyst and a boronic acid derivative of the pyridine or quinoline[{{{CITATION{{{_3{Selection of boron reagents for Suzuki–Miyaura coupling](https://pubs.rsc.org/en/content/articlehtml/2014/cs/c3cs60197h).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoline-8-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis and Some Properties of 2- (Furan-2-yl) [1,3]thiazolo 4,5-.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: Formation of quinoline-8-sulfonic acid derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Generation of various substituted pyridine and quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals[_{{{CITATION{{{_2{Synthesis and Some Properties of 2- (Furan-2-yl) [1,3]thiazolo 4,5-.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions[_{{{CITATION{{{_2{Synthesis and Some Properties of 2- (Furan-2-yl) [1,3]thiazolo 4,5-.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections[_{{{CITATION{{{_2{Synthesis and Some Properties of 2- (Furan-2-yl) [1,3]thiazolo 4,5-.
Industry: It is utilized in the development of new materials and catalysts, contributing to advancements in material science and industrial chemistry[_{{{CITATION{{{_2{Synthesis and Some Properties of 2- (Furan-2-yl) [1,3]thiazolo 4,5-.
Comparación Con Compuestos Similares
N-((2-(furan-2-yl)quinolin-4-yl)-N',N'-dimethylethane-1,2-diamine: This compound shares a similar quinoline and furan structure but differs in the presence of the sulfonamide group.
2-(Furan-2-yl)thiazolo[4,5-b]pyridine: Another compound featuring a furan and pyridine moiety, but with a thiazole ring instead of a quinoline core[_{{{CITATION{{{_2{Synthesis and Some Properties of 2- (Furan-2-yl) [1,3]thiazolo 4,5-.
Uniqueness: N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoline-8-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds
Propiedades
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-26(24,18-7-1-4-15-5-2-9-21-19(15)18)22-13-14-8-10-20-16(12-14)17-6-3-11-25-17/h1-12,22H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSPMZPDCJWDEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CO4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2944755.png)



![N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2944765.png)



![N-(2-Amino-2-oxoethyl)-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2944771.png)
![2-Chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)-[2-(trifluoromethoxy)phenyl]methyl]propanamide](/img/structure/B2944772.png)
![Methyl 2-amino-2-[3-(2,6-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2944774.png)
